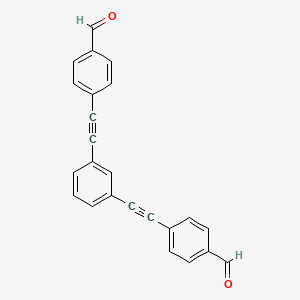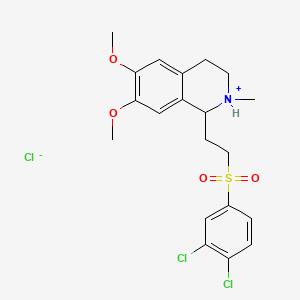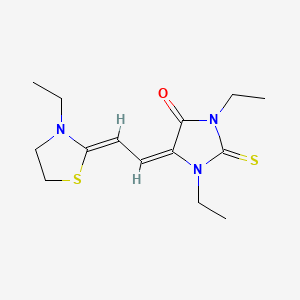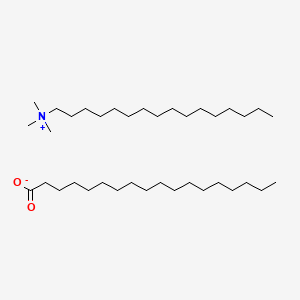
1,3-Bis(4-formylphenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 and a molecular weight of 334.37 g/mol This compound is characterized by the presence of two formylphenylethynyl groups attached to a benzene ring at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the coupling of 4-formylphenylacetylene with 1,3-diiodobenzene. The reaction typically employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1,3-Bis(4-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(4-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(4-formylphenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-formylphenylethynyl)benzene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s conjugated system also allows for efficient energy transfer and electronic interactions, making it useful in applications such as organic electronics and photonics .
Comparación Con Compuestos Similares
1,3-Bis(4-formylphenylethynyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1 and 4 positions.
1,3-Bis(4-carboxyphenylethynyl)benzene: An oxidized derivative with carboxyl groups instead of formyl groups. It has different reactivity and applications.
1,3-Bis(4-hydroxyphenylethynyl)benzene: A reduced derivative with hydroxy groups. It is used in the synthesis of polymers and other organic materials.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C24H14O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[2-[3-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-12-6-19(7-13-23)4-10-21-2-1-3-22(16-21)11-5-20-8-14-24(18-26)15-9-20/h1-3,6-9,12-18H |
Clave InChI |
YFHXQFKJDNVDSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















